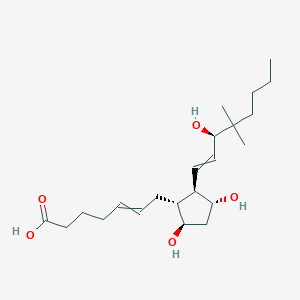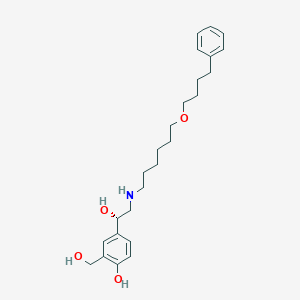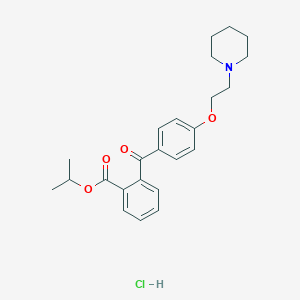
Benzoguanamine
概要
説明
Benzoguanamine is an organic compound with the chemical formula (CNH2)2(CC6H5)N3 . It is related to melamine but with one amino group replaced by phenyl . Benzoguanamine is used in the manufacturing of melamine resins .
Synthesis Analysis
Benzoguanamine is prepared by condensation of cyanoguanidine with benzonitrile . A method of determining the composition of the reaction mixture during the synthesis of benzoguanamine-formaldehyde resins using the 1H and 13C NMR spectra has been developed .
Molecular Structure Analysis
The optimized geometry and vibrational wave numbers of the normal modes of Benzoguanamine have been investigated using Gaussian’09 at B1B95/6-31G (d) level .
Chemical Reactions Analysis
Benzoguanamine is used in the manufacturing of melamine resins . Unlike melamine, benzoguanamine is not a crosslinker .
Physical And Chemical Properties Analysis
Benzoguanamine is a white solid with a density of 1.42 g cm−3 . Its melting point is 227–228 °C . The molar mass of Benzoguanamine is 187.206 g·mol−1 .
科学的研究の応用
Nano-Catalysis and Synthesis of Benzimidazoles
The benzoguanamine-based nickel complex has garnered attention due to its intriguing properties. Here’s how it contributes to nano-catalysis and benzimidazole synthesis:
Preparation and Characterization: The benzoguanamine-based nickel complex is synthesized and characterized using various methods . Its structure and properties are well-defined.
Biological Activities: This complex exhibits anti-bacterial , anti-cancer , and anti-oxidant properties. Researchers have investigated its potential in combating diseases .
Nano-Catalyst: The same complex serves as a heterogeneous nano-catalyst for the synthesis of diverse 2-phenyl-1H-benzo[d]imidazoles . This reaction involves o-phenylenediamine (PhenDA) and various aldehydes in chloroform at reflux conditions .
Co-Crystallization Studies
Benzoguanamine forms intriguing co-crystals with flexible cyclohexanedicarboxylic acids. These co-crystals have been characterized by X-ray crystallography, shedding light on their structural features .
Fluorescent Sensor for Copper Ions
Another derivative, 6-methyl-1,3,5-triazine-2,4-diamine , finds application in the synthesis of s-Bodipy-triazine . This compound acts as a symmetric fluorescent sensor for Cu^2+ ions .
Antimicrobial Activity
Various derivatives of benzoguanamine have been evaluated for their antimicrobial properties. These compounds were tested against E. coli , S. aureus , and C. albicans .
Donor-Acceptor Systems and Solvent Polarity
Starting from 2,4-diamino-6-phenyl-1,3,5-triazines, novel donor-acceptor π-conjugated push-pull systems have been synthesized. Their emission properties are influenced by solvent polarity .
Applications in Material Science and Beyond
While not directly studied for benzoguanamine, the broader class of triazines (including benzoguanamine) has applications in material science, analytical chemistry, and medicinal chemistry .
Safety and Hazards
将来の方向性
The current outlook for the Benzoguanamine Market is positive and is expected to experience significant growth in the coming years . The increasing demand for melamine resin-based products, particularly from the electronics and construction sectors, is driving the market growth . Moreover, the market is also witnessing significant investments in research and development activities to improve the properties and applications of benzoguanamine .
作用機序
Target of Action
Benzoguanamine, also known as 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE, is an organic compound that is primarily used in the manufacturing of melamine resins . It is related to melamine but with one amino group replaced by phenyl . . The primary targets of benzoguanamine are therefore the components involved in the production of melamine resins.
Mode of Action
The mode of action of benzoguanamine involves its interaction with other components in the production of melamine resins . The compound is prepared by the condensation of cyanoguanidine with benzonitrile . The resulting product is used in the manufacturing process of melamine resins .
Biochemical Pathways
The biochemical pathways affected by benzoguanamine are primarily related to the production of melamine resins . The compound is involved in the condensation reaction with cyanoguanidine and benzonitrile, leading to the formation of benzoguanamine . This compound then participates in the production of melamine resins .
Pharmacokinetics
It’s important to note that any exposure to the compound should be handled with care due to its potential hazards .
Result of Action
The result of benzoguanamine’s action is the production of melamine resins . These resins are widely used in a variety of applications, including laminates, surface coatings, and moulding compounds .
特性
IUPAC Name |
6-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87719-75-3 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020142 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000012 [mmHg] | |
| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Phenyl-1,3,5-triazine-2,4-diamine | |
Color/Form |
CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |
CAS RN |
91-76-9 | |
| Record name | Benzoguanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoguanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOGUANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E2Q3VTUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
227-228 °C, 228 °C | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzoguanamine?
A1: Benzoguanamine (2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE) has a molecular formula of C9H9N5 and a molecular weight of 187.20 g/mol.
Q2: Is there spectroscopic data available for benzoguanamine?
A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, infrared (IR) spectroscopy helps analyze the curing mechanism of benzoguanamine-formaldehyde resins. [] Additionally, researchers have employed Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to characterize benzoguanamine-based compounds and their derivatives. [, , , , ]
Q3: What are the typical applications of benzoguanamine?
A3: Benzoguanamine is primarily used as a chemical intermediate in synthesizing resins, particularly melamine-formaldehyde resins. [, , , ] These resins find applications in decorative laminates, coatings, adhesives, and molding compounds.
Q4: How does benzoguanamine affect the storage stability of melamine-formaldehyde resins?
A4: Studies indicate that partially replacing melamine with benzoguanamine during melamine-formaldehyde resin synthesis can enhance storage stability. This improvement is attributed to benzoguanamine's influence on the reaction kinetics and resin structure. []
Q5: Does benzoguanamine impact the properties of materials like epoxy resins?
A5: Research shows that incorporating a benzoguanamine-modified phenol biphenylene resin into a phenol-biphenylene-type epoxy resin compound enhances both flame retardancy and heat resistance. [] This improvement is linked to the release of non-flammable nitrogen substances during combustion and the increased reactivity of the modified resin with epoxy resins. []
Q6: How does benzoguanamine contribute to the performance of high solid content coatings?
A6: Benzoguanamine-based resins, particularly butylated benzo-amino resins synthesized using solid formaldehyde, have shown promising results in high solid content coatings. They demonstrate improved water resistance, solvent resistance, and glossiness, making them suitable for applications like canned iron printing varnish coatings. []
Q7: Are there catalytic applications of benzoguanamine derivatives?
A7: Yes, recent research highlights the use of N-propyl benzoguanamine sulfonic acid supported on magnetic Fe3O4 nanoparticles as an efficient heterogeneous acid catalyst. This catalyst enables the synthesis of 1,8-dioxo-decahydroacridine derivatives through a one-pot, four-component condensation reaction, demonstrating high yields and short reaction times. []
Q8: Have there been computational studies on benzoguanamine and its derivatives?
A8: Yes, computational chemistry has been employed to understand the structure-activity relationship of benzoguanamine derivatives. For example, researchers have used the AM1 Hamiltonian to perform semi-empirical molecular orbital calculations and correlate calculated net charges on hydrogen-bondable atoms with the logarithmic 1-octanol/water partition coefficient (log P). [] This approach provides insights into the physicochemical properties and potential behavior of these compounds.
Q9: How do substituents on the phenyl ring of benzoguanamine affect its properties?
A9: Research using multiple regression analysis demonstrates that the type and position of substituents on the phenyl ring of benzoguanamine derivatives significantly influence their lipophilicity, as measured by the log P value. [] This finding suggests that modifying the phenyl ring substituents can be a strategy for tailoring the physicochemical properties and potential biological activity of benzoguanamine-based compounds.
Q10: What factors influence the stability of benzoguanamine-based resins?
A10: Studies show that factors like pH value during synthesis, formaldehyde to benzoguanamine ratio, and the presence of modifying agents like polyvinyl alcohol (PVA) can impact the stability and properties of the resulting resins. [, , ] Understanding these factors is crucial for optimizing resin formulations for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)





![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)



